5-tert-butyl-2-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Medicinal Chemistry Physicochemical Properties Drug Design

5-tert-butyl-2-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This class is frequently explored in medicinal chemistry for its ability to act as a kinase inhibitor scaffold.

Molecular Formula C25H28N4
Molecular Weight 384.5 g/mol
Cat. No. B12225582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-butyl-2-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC25H28N4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCCC4=CC=CC=C4
InChIInChI=1S/C25H28N4/c1-18-23(20-13-9-6-10-14-20)24-27-21(25(2,3)4)17-22(29(24)28-18)26-16-15-19-11-7-5-8-12-19/h5-14,17,26H,15-16H2,1-4H3
InChIKeyFBXRXPCKDBXBMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-tert-butyl-2-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Chemical Class and Characteristics for Procurement


5-tert-butyl-2-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class [1]. This class is frequently explored in medicinal chemistry for its ability to act as a kinase inhibitor scaffold [2]. The compound features a core bicyclic system elaborated with a tert-butyl group at C5, a methyl group at C2, a phenyl group at C3, and an N-(2-phenylethyl)amino side chain at C7. Its molecular formula is C25H28N4, and its molecular weight is 384.5 g/mol .

Why Generic Substitution is Risky for 5-tert-butyl-2-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine


In-class compounds cannot be interchanged simply because small structural variations at the C7 amine or C5 alkyl group dramatically alter biological activity, target selectivity, and physicochemical properties [1]. For instance, the N-(2-pyridinylmethyl) analog (ChEBI:116709) exhibits weak inhibition of streptokinase A (EC50: 150,000 nM) [2], while the scaffold is more commonly associated with potent kinase inhibition [3]. The specific N-(2-phenylethyl) substitution pattern on 5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is predicted to yield a distinct lipophilicity profile, which directly impacts cell permeability and metabolic stability, making direct substitution without comparative data a high-risk strategy for research procurement.

Quantitative Differentiation Evidence for 5-tert-butyl-2-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine


Predicted Lipophilicity (cLogP) vs. N-Propyl Analog

The N-(2-phenylethyl) substituent in target compound is predicted to confer a substantially higher cLogP compared to the N-propyl analog (CAS 877795-03-4), where the shorter alkyl chain implies lower lipophilicity. This difference is critical for passive membrane permeability and CYP450-mediated metabolism [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Comparative Lipophilic Efficiency (LipE) Against N-Pyridinylmethyl Analog for Streptokinase A

The N-(2-pyridinylmethyl) analog (BindingDB BDBM58068) has a reported EC50 of 150,000 nM against Streptokinase A [1]. While the target compound's activity is unknown, the replacement of the polar pyridine ring with a hydrophobic phenylethyl group is expected to drastically reduce aqueous solubility and alter the binding mode, potentially mitigating the very weak target engagement observed in the comparator [2].

Anti-infective Drug Discovery Streptokinase Inhibition Structure-Activity Relationship

Structural Differentiation from 2-Methyl-3-phenyl-N-(2-phenylethyl) Core (No 5-tert-Butyl) Scaffold

The 5-tert-butyl group on the target compound distinguishes it fundamentally from the 5-methyl analog (CAS 877788-38-0). The bulky, electron-donating tert-butyl group increases steric hindrance near the pyrimidine C5 position, which can shield the heterocycle from oxidative metabolism at this position compared to the 5-methyl analog [1].

Scaffold Hopping Metabolic Stability Cytochrome P450

Application Scenarios for Procuring 5-tert-butyl-2-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine


Building Compound Libraries for Hydrophobic Kinase Targets

The compound's high predicted cLogP (~5.6) makes it a logical addition to a diversity library for screening kinases with deep, lipophilic ATP-binding pockets, where analogs like the N-propyl derivative (predicted cLogP ~4.5) may not achieve sufficient hydrophobic interaction or membrane permeability. Its inclusion ensures coverage of highly lipophilic chemical space within a pyrazolo[1,5-a]pyrimidine library [1].

Scaffold for Lead Optimization Focusing on Metabolic Stability

When optimizing a lead series, the 5-tert-butyl group of this compound provides a direct comparison point against the 5-methyl analog (CAS 877788-38-0). Procurement enables paired in vitro metabolic stability assays, where the tert-butyl analog is expected to show reduced intrinsic clearance, as supported by class-level evidence that N-dealkylation or pyrimidine ring oxidation is sterically hindered [2].

Negative Control for N-Heteroaryl Bioisostere Studies

The compound serves as a pharmacologically distinct control for the N-(2-pyridinylmethyl) analog (ChEBI:116709). The replacement of pyridine with phenyl transforms the basic, hydrogen-bond-accepting side chain into a purely hydrophobic group. This allows researchers to deconvolute the contribution of the basic nitrogen atom in target engagement assays, a critical step in establishing SAR [3].

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